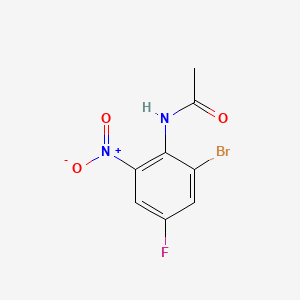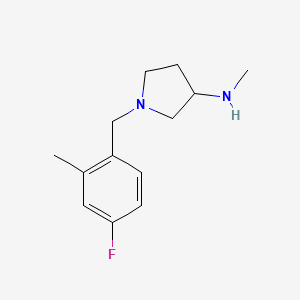
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoromethyl ketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-fluoro-3-methoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The 6-bromo-2-fluoro-3-methoxybenzene is reacted with trifluoroacetic anhydride in the presence of the Lewis acid catalyst. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the desired product formation.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of hydroxylated derivatives.
Applications De Recherche Scientifique
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry. It is studied for its interactions with biological targets and pathways.
Industry: Utilized in the production of specialty chemicals and intermediates. It is employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-1-phenylethanol
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol
- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-1-(thiophen-2-yl)ethanol
Uniqueness
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups on the phenyl ring further enhances its reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H5BrF4O2 |
|---|---|
Poids moléculaire |
301.03 g/mol |
Nom IUPAC |
1-(6-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3 |
Clé InChI |
XRFASLIYYLUBCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)





![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
